2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of biphenyl and dibenzofuran derivatives, followed by their coupling with a triazine precursor under catalytic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Mechanism of Action
The mechanism of action of 2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. These interactions can affect molecular pathways, potentially leading to applications in electronic devices where charge transport is critical .
Comparison with Similar Compounds
Similar Compounds
Carbazole-based compounds: Known for their high thermal stability and use in electronic applications.
Dibenzo[b,d]thiophene-based compounds: Similar in structure but with sulfur atoms, leading to different electronic properties.
Uniqueness
2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine stands out due to its combination of biphenyl and dibenzofuran groups, which provide a unique balance of rigidity and electronic properties. This makes it particularly suitable for applications in materials science and organic electronics .
Properties
Molecular Formula |
C39H25N3O |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
2-dibenzofuran-1-yl-4,6-bis(3-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H25N3O/c1-3-12-26(13-4-1)28-16-9-18-30(24-28)37-40-38(31-19-10-17-29(25-31)27-14-5-2-6-15-27)42-39(41-37)33-21-11-23-35-36(33)32-20-7-8-22-34(32)43-35/h1-25H |
InChI Key |
YIFZHQSNJWRDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=C5C6=CC=CC=C6OC5=CC=C4)C7=CC=CC(=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.